N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-ethoxybenzamide N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-ethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 946200-08-4
VCID: VC11960420
InChI: InChI=1S/C21H20ClN3O2S/c1-2-27-17-9-5-15(6-10-17)20(26)23-13-18-19(14-3-7-16(22)8-4-14)24-21-25(18)11-12-28-21/h3-10H,2,11-13H2,1H3,(H,23,26)
SMILES: CCOC1=CC=C(C=C1)C(=O)NCC2=C(N=C3N2CCS3)C4=CC=C(C=C4)Cl
Molecular Formula: C21H20ClN3O2S
Molecular Weight: 413.9 g/mol

N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-ethoxybenzamide

CAS No.: 946200-08-4

Cat. No.: VC11960420

Molecular Formula: C21H20ClN3O2S

Molecular Weight: 413.9 g/mol

* For research use only. Not for human or veterinary use.

N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-ethoxybenzamide - 946200-08-4

Specification

CAS No. 946200-08-4
Molecular Formula C21H20ClN3O2S
Molecular Weight 413.9 g/mol
IUPAC Name N-[[6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]-4-ethoxybenzamide
Standard InChI InChI=1S/C21H20ClN3O2S/c1-2-27-17-9-5-15(6-10-17)20(26)23-13-18-19(14-3-7-16(22)8-4-14)24-21-25(18)11-12-28-21/h3-10H,2,11-13H2,1H3,(H,23,26)
Standard InChI Key NSHHOGIUXWAXOC-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C(=O)NCC2=C(N=C3N2CCS3)C4=CC=C(C=C4)Cl
Canonical SMILES CCOC1=CC=C(C=C1)C(=O)NCC2=C(N=C3N2CCS3)C4=CC=C(C=C4)Cl

Introduction

N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b]thiazol-5-yl]methyl}-4-ethoxybenzamide is a complex organic compound belonging to the class of imidazo[2,1-b]thiazole derivatives. These compounds are recognized for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. The compound's structure features a benzamide moiety linked to an imidazo-thiazole ring system, with a chlorine atom on the phenyl ring and an ethoxy group on the benzamide, contributing to its chemical reactivity and biological activity.

Synthesis

The synthesis of N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b]thiazol-5-yl]methyl}-4-ethoxybenzamide typically involves several steps, starting with the preparation of an intermediate compound such as [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide. This intermediate is then reacted with 4-ethoxybenzamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide or dichloromethane and may require catalysts or specific temperature controls to optimize yields.

Biological Activities

Imidazo[2,1-b]thiazole derivatives are known for their diverse biological activities. While specific data on N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b]thiazol-5-yl]methyl}-4-ethoxybenzamide is limited, similar compounds have shown potential as anticancer, antimicrobial, and anti-inflammatory agents. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have demonstrated promising antimicrobial and anticancer activities .

Research Findings and Potential Applications

Research on imidazo[2,1-b]thiazole derivatives highlights their potential in drug development. Molecular docking studies and in vitro assays are commonly used to evaluate their biological activities. For example, molecular docking studies on related compounds have shown promising interactions with various biological targets, suggesting potential therapeutic applications .

Data Table: Comparison of Similar Compounds

Compound NameMolecular FormulaMolecular WeightBiological Activities
N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b]thiazol-5-yl]methyl}-2,3-dimethylbenzamideNot specifiedApproximately 383.9 g/molAnticancer, antimicrobial, anti-inflammatory
N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b]thiazol-5-yl]methyl}-4-(propan-2-yl)benzamideNot specifiedNot specifiedAnticancer, antimicrobial, anti-inflammatory
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesNot specifiedNot specifiedAntimicrobial, anticancer
N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b]thiazol-5-yl]methyl}-2,4-difluorobenzamideC19H14ClF2N3OS405.8 g/molNot specified

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